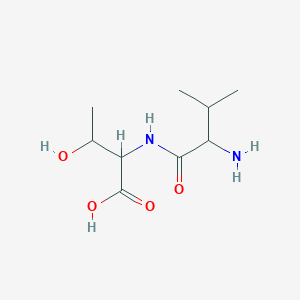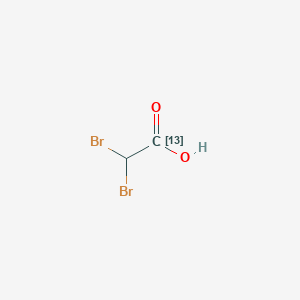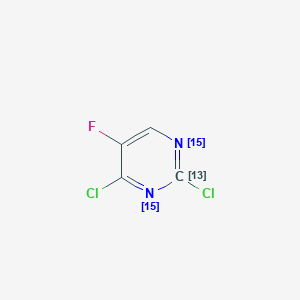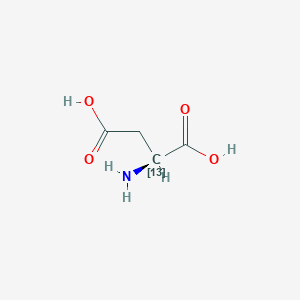![molecular formula C44H87NO8P+ B12058696 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine is a phospholipid molecule, which is a crucial component of cell membranes. This compound is characterized by its unique structure, consisting of a glycerol backbone linked to fatty acid chains and a phosphocholine head group. It plays a significant role in various biological processes, including membrane fluidity, signaling pathways, and lipid metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine typically involves the esterification of glycerol with octadecanoic acid and cis-9-octadecenoic acid, followed by the introduction of the phosphocholine group. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where lipases are used to catalyze the esterification reactions. This approach is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product. Additionally, large-scale production might employ continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bond in the cis-9-octadecenoic acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bond can also be reduced to form saturated fatty acid chains.
Substitution: The phosphocholine head group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Various nucleophiles can be used to replace the phosphocholine group, depending on the desired product.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Phospholipids with different head groups.
科学的研究の応用
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Plays a role in cell signaling and membrane dynamics, making it a valuable tool in cellular biology studies.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties.
作用機序
The mechanism of action of 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine involves its integration into cell membranes, where it influences membrane fluidity and permeability. It can interact with membrane proteins and other lipids, affecting signaling pathways and cellular responses. The phosphocholine head group is particularly important for interactions with proteins and other molecules, facilitating various biological processes.
類似化合物との比較
- 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphocholine
- 1-Stearoyl-2-oleoyl-SN-glycero-3-phosphocholine
- 1-Linoleoyl-2-oleoyl-SN-glycero-3-phosphocholine
Comparison: 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different melting points, solubility, and interactions with other molecules. These differences can influence its behavior in biological systems and its suitability for various applications.
特性
分子式 |
C44H87NO8P+ |
|---|---|
分子量 |
789.1 g/mol |
IUPAC名 |
2-[hydroxy-[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/p+1/b23-21- |
InChIキー |
ATHVAWFAEPLPPQ-LNVKXUELSA-O |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)








![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)




